2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
Description
This compound features a brominated benzamide core linked via an ethyl chain to a thiophene ring bearing a 1-methylpyrazole substituent. Key structural attributes include:
- Ortho-brominated benzamide: Enhances steric bulk and electronic effects.
- Ethyl linker: Balances flexibility and rigidity for optimal receptor interaction.
- Thiophene-pyrazole moiety: Contributes to π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-21-11-12(10-20-21)16-7-6-13(23-16)8-9-19-17(22)14-4-2-3-5-15(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVIYXESKDIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The final step involves the bromination of the benzamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Amines (e.g., benzylamine)
Substitution: : Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a candidate for the development of new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
5-Bromo-N-(2-(Ethyl(5-((4-Methyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Pentyl)Amino)Ethyl)-2,3-Dimethoxybenzamide (11b)
- Key Differences : Replaces the thiophene-pyrazole group with a triazole-thio-pentyl chain.
- Synthetic Yield : 28% (lower than the target compound’s hypothetical yield, suggesting pyrazole may improve synthetic efficiency) .
- Functional Impact : The triazole-thio group introduces sulfur-based interactions but may reduce metabolic stability compared to pyrazole.
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Key Differences : Lacks bromine and thiophene-pyrazole; instead, features dimethoxyphenyl.
- Physical Properties : Melting point = 90°C (lower than brominated analogs due to reduced molecular weight) .
Brominated Derivatives with Divergent Linkers
N-(3-Bromopropyl)-4-(Thiophen-2-yl)Benzamide (13)
- Key Differences : Uses a bromopropyl linker instead of ethyl, with a simpler thiophene substituent.
- Synthetic Yield : 15% (significantly lower than pyrazole-containing analogs, highlighting challenges in brominated alkyl chain synthesis) .
4-Methyl-3-(2-((1-Methyl-1H-Pyrazol-4-yl)Amino)Quinazolin-6-yl)-N-(3-((4-Methylpiperazin-1-yl)Methyl)-5-(Trifluoromethyl)Phenyl)Benzamide (25)
- Key Differences : Quinazoline core replaces benzamide, but retains the 1-methylpyrazole group.
- Synthetic Yield : 73% (higher yield underscores the stabilizing role of pyrazole in intermediates) .
- Biological Relevance : Pyrazole’s methyl group may enhance lipophilicity, improving membrane permeability.
Functional Group Impact on Binding and Activity
- Bromine vs. Nitro/Trifluoromethyl Groups : Bromine’s moderate electronegativity and steric bulk (e.g., in FtsZ protein inhibitors ) may balance hydrogen bonding and hydrophobic interactions better than strongly electron-withdrawing groups like nitro or CF₃.
- Thiophene-Pyrazole vs. Thiazole-Benzamide : The thiophene-pyrazole system (target compound) offers dual aromaticity for π-stacking, whereas thiazole-based analogs (e.g., ) prioritize sulfur-mediated polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
